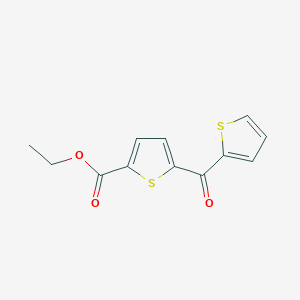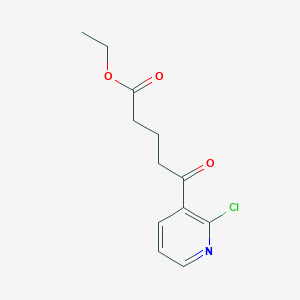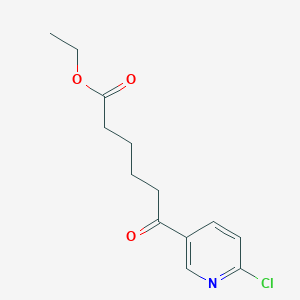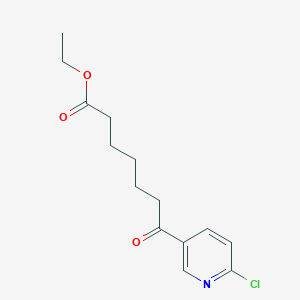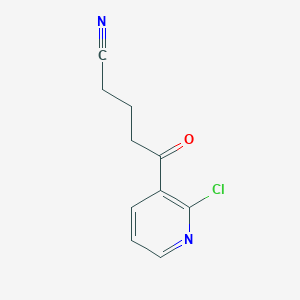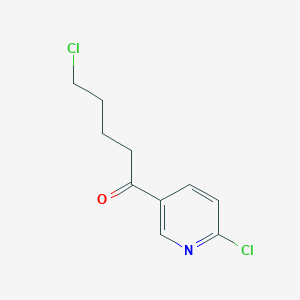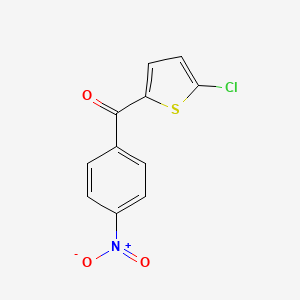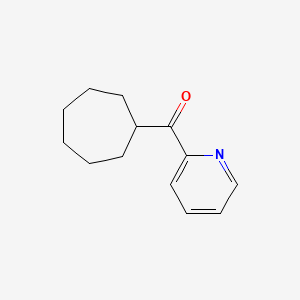
Cycloheptyl 2-pyridyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cycloheptyl 2-pyridyl ketone is a chemical compound with the molecular formula C13H17NO . It comprises a cyclic heptyl group attached to a pyridine ring. The CAS Number of this compound is 898779-54-9 .
Synthesis Analysis
The synthesis of 2-pyridyl ketones, such as Cycloheptyl 2-pyridyl ketone, has been a topic of interest in recent years . One method involves the coupling of 2-lithiopyridine with commercially available esters to obtain 2-pyridyl ketones . This method has been applied to the synthesis of TGF- β type 1 receptor inhibitor LY580276 intermediate in an environmentally friendly method .Molecular Structure Analysis
The molecular weight of Cycloheptyl 2-pyridyl ketone is 203.28 . The InChI Code of the compound is 1S/C13H17NO/c15-13(12-9-5-6-10-14-12)11-7-3-1-2-4-8-11/h5-6,9-11H,1-4,7-8H2 .Chemical Reactions Analysis
2-pyridyl ketones have been used in the synthesis of new complexes with 2-pyridyl ketone Schiff bases . These Schiff base ligands act as NNNN tetradentate ligands coordinating through pyridine nitrogens and azomethine nitrogens to transition metal ions .Physical And Chemical Properties Analysis
Cycloheptyl 2-pyridyl ketone has a molecular weight of 203.28 . Its IUPAC name is cycloheptyl (2-pyridinyl)methanone .Aplicaciones Científicas De Investigación
Synthesis of Bioactive Molecules and Natural Products
2-Pyridyl ketones are widely used in the synthesis of bioactive molecules and natural products . They are employed as precursors of chiral 2-pyridine alky/aryl alcohols or 2-aminoalkyl pyridine ligands for asymmetric catalysis . A practical method for the rapid synthesis of 2-pyridyl ketone library in continuous flow has been reported, where the 2-lithiopyridine formed by Br/Li exchange reacts with commercially available esters to obtain 2-pyridyl ketones . This protocol functions broadly on a variety of esters and has been applied to the synthesis of TGF- β type 1 receptor inhibitor LY580276 intermediate in an environmentally friendly method .
Site-Selective C–H Functionalization on 2-Pyridones
A 2-pyridone ring, which can be derived from 2-pyridyl ketones, is a frequently occurring subunit in natural products, biologically active compounds, and pharmaceutical targets . The selective synthesis of substituted 2-pyridone derivatives through decoration and/or formation of pyridone rings has been one of the important longstanding subjects in organic synthetic chemistry . Recent advances in site-selective C–H functionalization on 2-pyridone have been reported, and the procedures are categorized according to the site selectivity that is achieved .
Rapid Construction of 2-Pyridyl Ketone Library
A practical method for the rapid synthesis of 2-pyridyl ketone library in continuous flow has been reported . This protocol functions broadly on a variety of esters and has been applied to the synthesis of TGF- β type 1 receptor inhibitor LY580276 intermediate in an environmentally friendly method . It is rapid, reliable, and cost-efficient to afford diverse kinds of 2-pyridyl ketones in the compound library .
Solvent Extraction of Cadmium(II)
Cadmium(II) complexes of 2-pyridyl ketoximes, which can be derived from 2-pyridyl ketones, have provided models of solvent extraction of this toxic metal ion from aqueous environments using 2-pyridyl ketoxime extractants . Di-2-pyridyl ketone oxime (dpkoxH) is a unique member of this family of ligands .
Rapid Construction of 2-Pyridyl Ketone Library
A practical method for the rapid synthesis of 2-pyridyl ketone library in continuous flow has been reported . This protocol functions broadly on a variety of esters and has been applied to the synthesis of TGF- β type 1 receptor inhibitor LY580276 intermediate in an environmentally friendly method . It is rapid, reliable, and cost-efficient to afford diverse kinds of 2-pyridyl ketones in the compound library .
Solvent Extraction of Cadmium(II)
Cadmium(II) complexes of 2-pyridyl ketoximes, which can be derived from 2-pyridyl ketones, have provided models of solvent extraction of this toxic metal ion from aqueous environments using 2-pyridyl ketoxime extractants . Di-2-pyridyl ketone oxime (dpkoxH) is a unique member of this family of ligands .
Direcciones Futuras
The synthesis and application of 2-pyridyl ketones, including Cycloheptyl 2-pyridyl ketone, continue to be areas of active research . Future directions may include the development of more efficient synthesis methods, exploration of new chemical reactions, and investigation of potential applications in various fields such as medicinal chemistry .
Propiedades
IUPAC Name |
cycloheptyl(pyridin-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-13(12-9-5-6-10-14-12)11-7-3-1-2-4-8-11/h5-6,9-11H,1-4,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGODLSVSGWYWPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(=O)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641988 |
Source


|
| Record name | Cycloheptyl(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cycloheptyl 2-pyridyl ketone | |
CAS RN |
898779-54-9 |
Source


|
| Record name | Cycloheptyl-2-pyridinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cycloheptyl(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine](/img/structure/B1324084.png)
